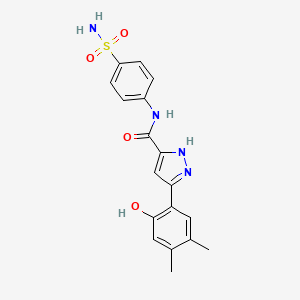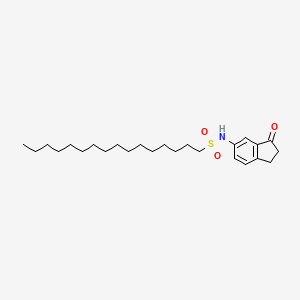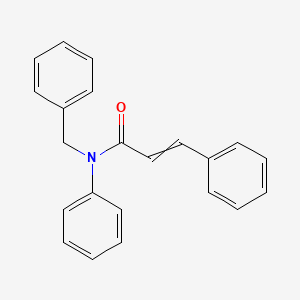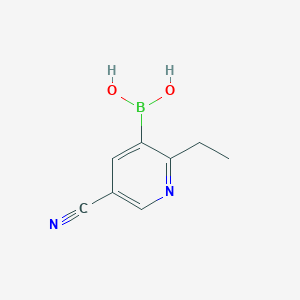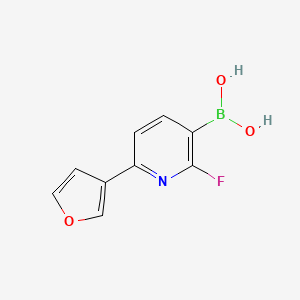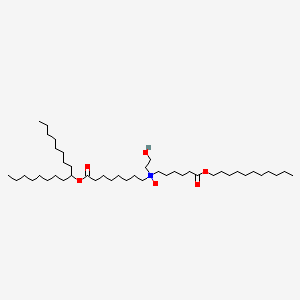
SM-102 N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SM-102 N-oxide is a synthetic amino lipid derivative, known for its role as a potential impurity in commercial preparations of SM-102. The compound is characterized by its chemical formula ( \text{C}{44}\text{H}{87}\text{NO}_6 ) and a molecular weight of 726.2 g/mol . This compound is primarily used in the field of lipid-based drug delivery systems, particularly in the formulation of lipid nanoparticles for mRNA-based vaccines .
Preparation Methods
The synthesis of SM-102 N-oxide involves a series of chemical reactions starting from the parent compound SM-102. The final step in the preparation of SM-102 involves an alkylation reaction where a secondary amine is combined with a lipid bromo ester The preparation of this compound likely follows a similar synthetic route, with additional steps to introduce the N-oxide functional group
Chemical Reactions Analysis
SM-102 N-oxide undergoes various types of chemical reactions, including:
Oxidation: The introduction of the N-oxide functional group itself is an oxidation reaction.
Reduction: this compound can be reduced back to its parent compound, SM-102, under specific conditions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SM-102 N-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying lipid oxidation and reduction reactions.
Biology: Plays a role in the development of lipid nanoparticles for drug delivery, particularly in mRNA-based vaccines.
Medicine: Utilized in the formulation of lipid nanoparticles for the delivery of therapeutic agents, including mRNA vaccines.
Industry: Employed in the production of lipid-based drug delivery systems and as a potential impurity marker in quality control processes
Mechanism of Action
The mechanism of action of SM-102 N-oxide involves its role as a component of lipid nanoparticles. These nanoparticles facilitate the delivery of mRNA into cells by protecting the mRNA from degradation and promoting its uptake by cells. The N-oxide functional group may influence the overall charge and stability of the lipid nanoparticle, thereby affecting its interaction with cellular membranes and endosomal escape .
Comparison with Similar Compounds
SM-102 N-oxide can be compared with other similar compounds, such as:
SM-102: The parent compound, which lacks the N-oxide functional group.
ALC-0315: Another ionizable lipid used in lipid nanoparticle formulations.
Distearoylphosphatidylcholine: A phospholipid used in lipid nanoparticle formulations.
DMG-PEG 2000: A PEGylated lipid used to stabilize lipid nanoparticles.
The uniqueness of this compound lies in its N-oxide functional group, which may impart different chemical and physical properties compared to its parent compound and other similar lipids.
Properties
Molecular Formula |
C44H87NO6 |
|---|---|
Molecular Weight |
726.2 g/mol |
IUPAC Name |
8-heptadecan-9-yloxy-N-(2-hydroxyethyl)-8-oxo-N-(6-oxo-6-undecoxyhexyl)octan-1-amine oxide |
InChI |
InChI=1S/C44H87NO6/c1-4-7-10-13-16-17-18-24-32-41-50-43(47)35-29-25-31-38-45(49,39-40-46)37-30-23-19-22-28-36-44(48)51-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
InChI Key |
YNUITBCJKUWYSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCC[N+](CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


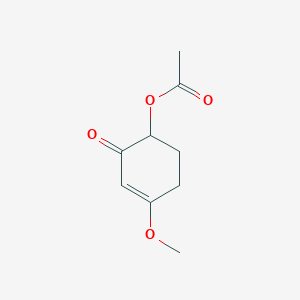

![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)

![2-[11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid](/img/structure/B14080136.png)


